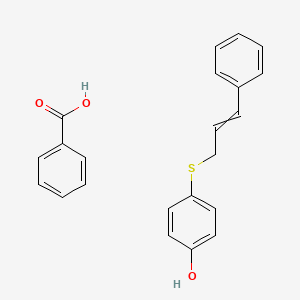
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol is a compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. This compound is notable for its unique structure, which includes a benzoic acid moiety and a phenylprop-2-enylsulfanyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and biological activities, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable in the development of pharmaceuticals and therapeutic agents . Additionally, this compound is used in the industry for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol involves its interaction with molecular targets and pathways in biological systems. Phenolic compounds exert their effects through various mechanisms, including the modulation of enzyme activity, interaction with cellular receptors, and scavenging of free radicals. These interactions lead to the compound’s antioxidant and antimicrobial properties, which are beneficial in preventing oxidative stress and microbial infections .
Comparison with Similar Compounds
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be compared with other similar phenolic compounds, such as hydroxybenzoic acids and cinnamic acids. These compounds share similar structural features, including the presence of hydroxyl groups attached to aromatic rings. the unique combination of the benzoic acid moiety and the phenylprop-2-enylsulfanyl group in this compound distinguishes it from other phenolic compounds. This unique structure contributes to its specific chemical properties and biological activities .
Similar Compounds
- Hydroxybenzoic acids
- Cinnamic acids
- Phenolic aldehydes
- Acetophenones
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
143827-67-2 |
|---|---|
Molecular Formula |
C22H20O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol |
InChI |
InChI=1S/C15H14OS.C7H6O2/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13;8-7(9)6-4-2-1-3-5-6/h1-11,16H,12H2;1-5H,(H,8,9) |
InChI Key |
PEOKECORJLPPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
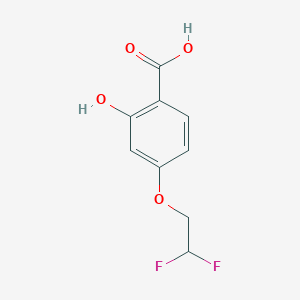

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

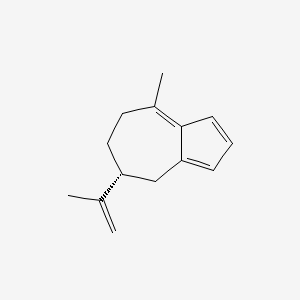
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
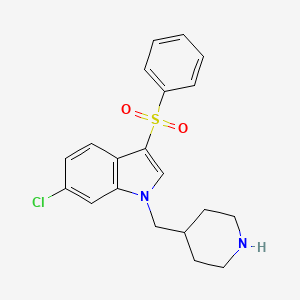
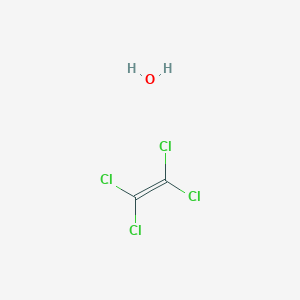
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)

